1-(4-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-19-7-5-18(6-8-19)22(9-1-2-10-22)21(26)25-14-16-12-17(15-24-13-16)20-4-3-11-27-20/h3-8,11-13,15H,1-2,9-10,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKSDOWJEWAGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule decomposes into two primary fragments:
- Cyclopentanecarboxylic acid derivative : 1-(4-chlorophenyl)cyclopentanecarboxylic acid
- Amine component : (5-(furan-2-yl)pyridin-3-yl)methanamine
Key challenges include:
- Stereochemical control during cyclopentane ring functionalization
- Regioselective introduction of the furan substituent on the pyridine ring
- Stability of the amide bond under coupling conditions
Synthesis of 1-(4-Chlorophenyl)Cyclopentanecarboxylic Acid
Cyclopentane Ring Formation via Diazoketone Contraction
A patented method for cyclopentanecarboxylic acid derivatives involves diazoketone ring contraction (Figure 1):
- Diketone preparation : Condensation of 4-chlorophenylacetic acid derivatives with cyclohexanone under basic conditions (Na/KOtBu) yields a cyclic acyloin intermediate.
- Oxidation : Treatment with MnO₂ or PCC converts the acyloin to a diketone.
- Diazoketone synthesis : Reaction with hydrazine at pH 5–11 forms the hydrazone, followed by diazotization.
- Ring contraction : Thermolysis of the diazoketone generates a reactive ketene intermediate, which is trapped with water to form 1-(4-chlorophenyl)cyclopentanecarboxylic acid.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Acyloin formation | Na/KOtBu, 80°C, 6h | 78% |
| Diazoketone contraction | Toluene, 90°C, 3h | 92% |
Preparation of (5-(Furan-2-yl)Pyridin-3-yl)Methanamine
Pyridine Functionalization via Cross-Coupling
The furan substituent is introduced using a Suzuki-Miyaura coupling (Figure 2):
- Substrate : 5-Bromo-3-(bromomethyl)pyridine
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Ligand : XPhos (10 mol%)
- Conditions : K₂CO₃, dioxane/H₂O (4:1), 90°C, 18h
- Boronic acid : Furan-2-ylboronic acid (1.5 eq)
Outcome :
- Yield : 84% after column chromatography (SiO₂, EtOAc/hexanes)
- Regioselectivity : >98% at C5 due to steric and electronic effects
Amine Generation via Gabriel Synthesis
Conversion of the bromomethyl group to the amine:
- Phthalimide protection : React with potassium phthalimide (DMF, 60°C, 6h)
- Deprotection : Hydrazine hydrate (EtOH, reflux, 4h)
- Isolation : Freebase amine obtained in 76% yield
Amide Bond Formation Strategies
Carboxylic Acid Activation
The cyclopentanecarboxylic acid is activated as either:
Coupling Reactions
Schlenk Technique for Moisture-Sensitive Conditions
- Reagents : 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride (1.1 eq), (5-(furan-2-yl)pyridin-3-yl)methanamine (1.0 eq)
- Base : Et₃N (3.0 eq)
- Solvent : Dry THF, N₂ atmosphere
- Yield : 88% after recrystallization (EtOH/H₂O)
Catalytic Coupling Using HATU
Purification and Analytical Characterization
Crystallization Optimization
| Solvent System | Crystal Form | Purity (%) |
|---|---|---|
| Ethanol/Water (3:1) | Needles | 99.5 |
| Acetonitrile | Prisms | 98.7 |
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.71 (s, 1H, Py-H), 8.42 (d, J=2.1 Hz, 1H, Py-H), 7.85 (d, J=8.5 Hz, 2H, Ar-H), 7.52 (d, J=8.5 Hz, 2H, Ar-H), 7.21 (dd, J=3.2 Hz, 1H, Furan-H), 6.72–6.68 (m, 2H, Furan-H), 4.45 (d, J=5.8 Hz, 2H, CH₂), 2.95–2.88 (m, 1H, Cp-H), 1.85–1.72 (m, 8H, Cp-H)
- HRMS : [M+H]⁺ Calculated: 407.1524; Found: 407.1521
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, ammonia, or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
1-(4-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
Table 1: Structural Comparison with Key Analogs
Physicochemical and Spectroscopic Properties
- Melting Points: Analogs in (e.g., 4d–4i) are reported as solids (white/yellow) with melting points likely influenced by substituents like morpholinomethyl or piperazinyl groups. The target compound’s pyridine-furan system may reduce crystallinity compared to thiazole-based analogs .
- Spectral Data :
- 1H/13C NMR : Thiazole-based compounds (4d–4i) show distinct aromatic proton signals (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165–170 ppm). The target compound’s pyridine and furan protons would resonate similarly but with unique splitting patterns .
- HRMS : High-resolution mass spectrometry confirms molecular formulas; the target compound’s exact mass would differ due to its unique substituents.
Q & A
Basic Synthesis and Optimization
Q: What are the key steps in synthesizing 1-(4-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide? A: Synthesis typically involves:
Cyclopentanecarboxylic acid activation (e.g., conversion to acyl chloride).
Coupling with (5-(furan-2-yl)pyridin-3-yl)methanamine via nucleophilic acyl substitution under basic conditions (e.g., triethylamine in dichloromethane) .
Functional group introduction : Chlorophenyl groups are often introduced via Suzuki-Miyaura cross-coupling or Ullmann reactions .
Purification : Column chromatography or recrystallization to achieve >95% purity .
Advanced Q: How can reaction conditions be optimized to improve yield and purity? A: Critical parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with microwave-assisted heating to reduce reaction time .
- Temperature control : Low temperatures (0–5°C) during coupling steps minimize side reactions .
Analytical Characterization
Basic Q: Which spectroscopic methods are essential for characterizing this compound? A:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, pyridine carbons at ~150 ppm) .
- HPLC-MS : Quantify purity (>98%) and molecular ion ([M+H]⁺ expected m/z ~425) .
- FT-IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) .
Advanced Q: How to resolve spectral overlaps in complex regions (e.g., aromatic protons)? A: Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, pyridine protons can be distinguished via coupling constants (J = 2–3 Hz for meta-substituted pyridines) .
Biological Activity Profiling
Basic Q: What assays are used to evaluate its biological activity? A:
- Kinase inhibition assays : Test IC₅₀ against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116, IC₅₀ ~5–10 µM) .
Advanced Q: How to design SAR studies to identify critical pharmacophores? A:
- Structural analogs : Replace furan with thiophene (see ) or vary chlorophenyl positions .
- In silico docking : Use Schrödinger Suite or AutoDock to predict binding to ATP pockets (e.g., VEGFR-2) .
Data Contradictions and Validation
Basic Q: How to address discrepancies in biological activity data across studies? A:
- Assay standardization : Validate protocols using positive controls (e.g., imatinib for kinase inhibition) .
- Impurity analysis : Use LC-MS to rule out batch-to-batch variability (>99% purity required) .
Advanced Q: What statistical methods resolve conflicting SAR trends? A: Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with activity .
Stability and Solubility Challenges
Basic Q: What are common stability issues during storage? A:
- Hydrolysis : Store at −20°C in anhydrous DMSO to prevent carboxamide degradation .
- Light sensitivity : Use amber vials to avoid furan ring photo-oxidation .
Advanced Q: How to improve aqueous solubility for in vivo studies? A:
- Co-solvent systems : Use PEG-400/water (70:30) for formulations .
- Prodrug design : Introduce phosphate esters at the carboxamide group .
Computational Modeling
Advanced Q: Which QSAR models predict its ADMET properties? A:
- ADMET Predictor™ : Estimates permeability (Caco-2 Papp ~5 × 10⁻⁶ cm/s) and CYP450 inhibition risks (e.g., CYP3A4) .
- Molecular dynamics : Simulate binding to lipid bilayers to assess BBB penetration potential .
Mechanistic Studies
Advanced Q: How to validate target engagement in cellular models? A:
- CETSA (Cellular Thermal Shift Assay) : Confirm thermal stabilization of target kinases (ΔTm ≥ 3°C) .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD ~50 nM for VEGFR-2) .
Comparative Analysis with Analogues
Basic Q: How does replacing furan with thiophene affect activity? A: Thiophene analogs (e.g., ) show 10-fold reduced potency due to altered π-π stacking with kinase hinge regions .
Advanced Q: What structural features enhance metabolic stability? A: Fluorination at the cyclopentane ring reduces CYP2D6-mediated oxidation (t₁/₂ increased from 2.1 to 8.5 hrs) .
Toxicity and Safety Profiling
Advanced Q: How to assess off-target toxicity in preclinical models? A:
- hERG inhibition assay : Patch-clamp studies to rule out cardiac risks (IC₅₀ >30 µM acceptable) .
- Ames test : Use TA98 Salmonella strains to evaluate mutagenicity .
Future Research Directions
Advanced Q: What emerging techniques could advance its therapeutic potential? A:
- PROTAC design : Conjugate with E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .
- CRISPR screening : Identify synthetic lethal partners in resistant cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
